molecular formula C11H11NO3 B12871585 1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone

1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone

Katalognummer: B12871585
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: XELPINMEEBQLDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzoxazole ring and an ethanone group at the 1st position

Vorbereitungsmethoden

The synthesis of 1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-ethoxy-2-aminophenol.

    Cyclization: The 6-ethoxy-2-aminophenol undergoes cyclization with acetic anhydride to form the benzoxazole ring.

    Acylation: The final step involves the acylation of the benzoxazole ring with ethanoyl chloride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    2-(6-Ethoxybenzo[d]oxazol-2-yl)ethanol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical and biological properties.

The presence of the ethoxy group in this compound makes it unique and may enhance its solubility and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

1-(6-ethoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C11H11NO3/c1-3-14-8-4-5-9-10(6-8)15-11(12-9)7(2)13/h4-6H,3H2,1-2H3

InChI-Schlüssel

XELPINMEEBQLDL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(O2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.